

5-O-Methyllatifolin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-O-Methyllatifolin

Cat. No.: B13813088

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CAS Number: 18525-14-9^[1]

IUPAC Name: 2-[(1R)-1-(2,4,5-trimethoxyphenyl)prop-2-enyl]phenol^[2]

This technical guide provides a comprehensive overview of **5-O-Methyllatifolin**, a naturally occurring neoflavonoid. Given the limited specific research on this compound, this document combines established data with generalized experimental protocols and potential biological activities based on related compounds. This guide is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structure

While detailed experimental data for **5-O-Methyllatifolin** is not extensively published, its structural features suggest properties analogous to other neoflavonoids.

Property	Predicted/Inferred Value/Characteristic
Molecular Formula	C ₁₈ H ₂₀ O ₄
Molecular Weight	300.35 g/mol [1]
Appearance	Likely a crystalline solid
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, and DMSO
Stability	Stable under standard laboratory conditions

Natural Occurrence and Isolation

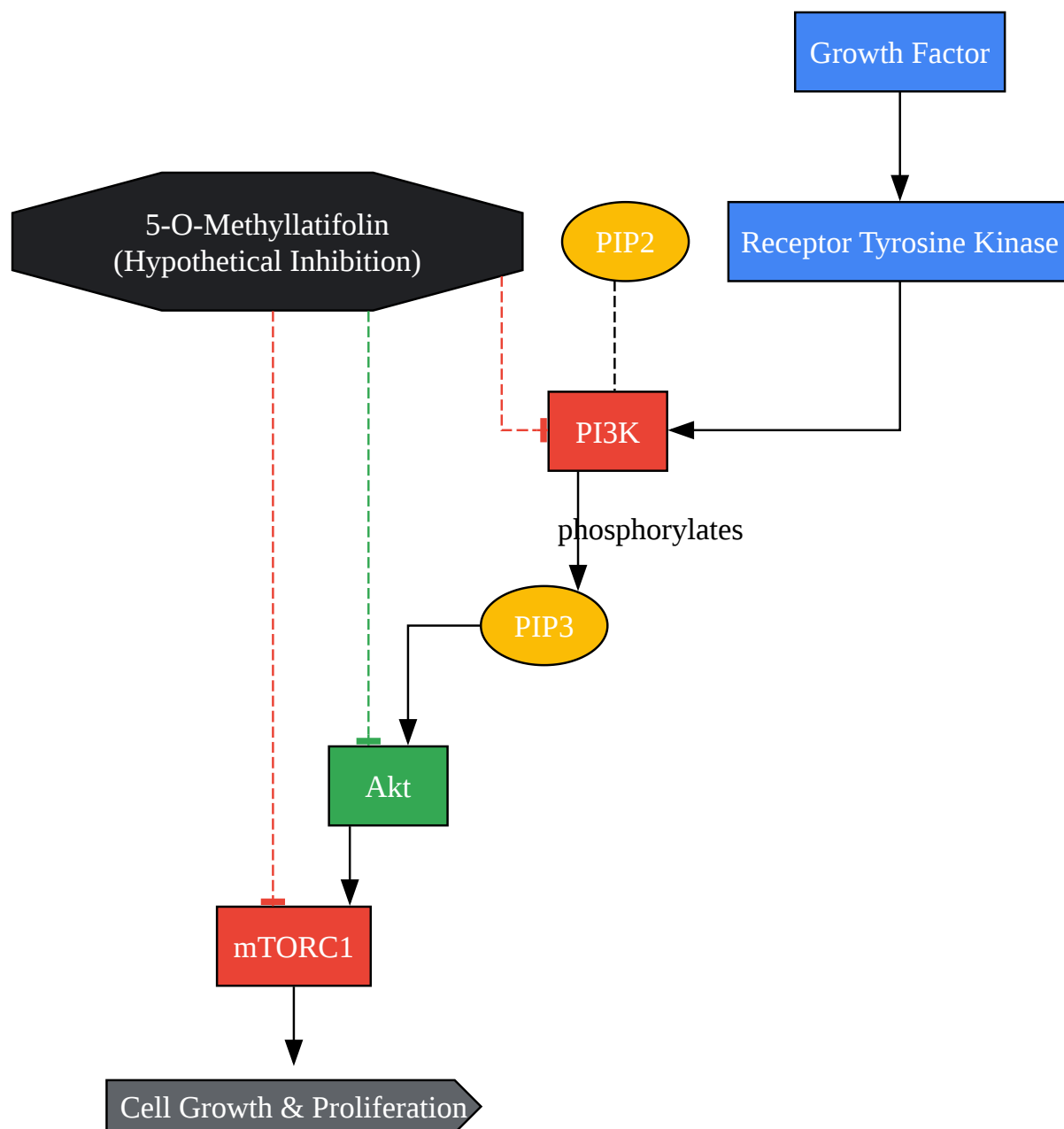
5-O-Methylatifolin has been isolated from plants of the *Dalbergia* genus, which are known sources of a rich variety of flavonoids and isoflavonoids.

General Experimental Protocol for Isolation from *Dalbergia* Species

The following is a generalized protocol for the isolation of compounds from *Dalbergia* species, which can be adapted for the specific isolation of **5-O-Methylatifolin**.

- Extraction:
 - Air-dried and powdered plant material (e.g., heartwood or stems) is subjected to solvent extraction.
 - A common method involves maceration or Soxhlet extraction with a series of solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by solvents such as chloroform, ethyl acetate, and methanol.
- Fractionation:
 - The crude extract is then fractionated using techniques like column chromatography over silica gel or Sephadex LH-20.

- A gradient elution system with a mixture of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is typically employed to separate fractions based on polarity.
- Purification:
 - Fractions containing the target compound are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Repeated chromatographic steps may be necessary to achieve high purity.
- Structure Elucidation:
 - The structure of the isolated compound is determined using spectroscopic methods, including:
 - Nuclear Magnetic Resonance (NMR): ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC experiments to determine the carbon-hydrogen framework.
 - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
 - Infrared (IR) Spectroscopy: To identify functional groups.
 - Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.



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References

- 1. researchgate.net [researchgate.net]
- 2. Negative regulation of NF- κ B action by Set9-mediated lysine methylation of the RelA subunit - PMC [pmc.ncbi.nlm.nih.gov]
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